Bis(triphenylsilyl)chromate
Description
Historical Context and Evolution of Chromium-Based Catalysis
The field of chromium-based catalysis for polymerization has a rich history, beginning with the landmark discovery by J. Paul Hogan and Robert L. Banks at Phillips Petroleum Company in the early 1950s. oreilly.com Their invention, the "Phillips catalyst," involved impregnating a chromium compound onto a high-surface-area support like silica (B1680970) or alumina. oreilly.com This catalyst system proved highly effective for the low-pressure polymerization of ethylene (B1197577) to produce high-density polyethylene (B3416737) (HDPE), a material now used extensively in applications from packaging to pipes. oreilly.comcambridge.org
Initially, the Phillips catalyst was prepared by impregnating a chromium compound onto a support and then activating it through calcination in dry air, which converts the chromium species to active Cr(VI) sites. mdpi.comresearchgate.net Over the decades, these foundational catalysts have undergone significant evolution. cambridge.org Research has focused on modifying the catalyst support and composition to improve activity and control polymer properties. cambridge.orguu.nl For instance, it was discovered that acidic supports could activate chromium catalysts, leading to a new generation of more active systems. cambridge.org This continuous development has solidified the role of chromium catalysts, which now account for approximately 40% of the world's HDPE production. cambridge.org The evolution from the original Phillips catalyst to more complex systems, including the development of organosilyl chromate (B82759) catalysts, represents a major advancement in the field, allowing for greater control over the polymerization process and the final polymer characteristics. cambridge.orgresearchgate.net
Significance of Organosilyl Chromates in Contemporary Catalysis
Organosilyl chromates, particularly silica-supported variants like the UCC S-2 catalyst, represent a significant class of chromium-based catalysts used extensively in the commercial production of polyethylene. researchgate.netwanfangdata.com.cn These catalysts are distinct from the traditional Phillips catalyst and are highly valued for their ability to produce polymers with specific properties, such as broad molecular weight distributions, which are desirable for high-performance materials like HDPE pipe. indexcopernicus.com
The primary significance of organosilyl chromate catalysts lies in their versatility and efficiency in ethylene polymerization. researchgate.net Bis(triphenylsilyl)chromate, for example, can catalyze ethylene polymerization on its own, but its activity is dramatically enhanced when supported on materials like silica or silica-alumina. researchgate.netcapes.gov.br The addition of co-catalysts, such as aluminum alkyls, can further boost activity and allow for precise control over the polymer's molecular weight. researchgate.netindexcopernicus.com This adaptability makes them indispensable for producing a wide range of polyethylene grades. researchgate.net Research continues to explore modifications, such as using different co-catalysts or creating hybrid systems, to further refine the catalytic performance and the microstructure of the resulting polymers. indexcopernicus.com
Scope and Research Trajectories of this compound
The research scope of this compound is primarily centered on its applications as a catalyst in two main areas: olefin polymerization and oxidation reactions. smolecule.comsigmaaldrich.com
In polymerization catalysis , this compound is a well-established precursor for catalysts used in ethylene polymerization. researchgate.netsigmaaldrich.com A significant research trajectory involves supporting the compound on inorganic carriers like silica gel. researchgate.netresearchgate.net This approach, which creates systems often referred to as S-2 catalysts, enhances catalytic activity. indexcopernicus.comresearchgate.net Studies have shown that the active site is likely a chromium alkyl species bound to the support, with polymer chain growth occurring via monomer insertion into a chromium-carbon bond. researchgate.net Current research focuses on improving these supported catalysts by methods such as increasing the chromium loading and pre-reducing the catalyst with organoaluminum compounds to boost productivity. researchgate.net
In organic synthesis , this compound serves as an effective oxidizing agent. chemimpex.comontosight.ai It is particularly useful for the selective oxidation of alcohols to their corresponding carbonyl compounds (aldehydes and ketones). chemimpex.comsmolecule.com Research has demonstrated its utility in converting secondary benzylic and allylic alcohols and their trimethylsilyl (B98337) ethers to ketones, often using a co-oxidant like tert-butyl hydroperoxide. smolecule.comsigmaaldrich.com This provides an efficient method for synthesizing valuable organic molecules under relatively mild conditions. chemimpex.comontosight.ai Further research explores immobilizing the catalyst on supports like montmorillonite (B579905) K-10 to facilitate easier separation and potential reuse. sigmaaldrich.com
| Catalytic Application | Substrate Example | Product Example | Key Research Findings |
| Ethylene Polymerization | Ethylene | High-Density Polyethylene | Activity is significantly increased when supported on silica-alumina and treated with aluminum alkyls. researchgate.net |
| Benzylic Oxidation | Secondary Benzylic Alcohols | Corresponding Ketones | Efficiently oxidizes substrates to carbonyl compounds. chemimpex.comsmolecule.com |
| Allylic Oxidation | Secondary Allylic Alcohols | Corresponding Ketones | Used with tert-butyl hydroperoxide for the conversion of silyl (B83357) ethers to ketones. sigmaaldrich.com |
Foundational Academic Literature Review on Chromium(VI) Silyl Compounds
The scientific understanding of chromium(VI) silyl compounds as polymerization catalysts is built upon several foundational academic publications. A pivotal study in this area was published in 1972 by W. L. Carrick and colleagues in the Journal of Polymer Science Part A: Polymer Chemistry. sigmaaldrich.com This paper, titled "Ethylene polymerization with supported bis(triphenylsilyl) chromate catalysts," was among the first to systematically investigate the catalytic properties of this specific compound. capes.gov.brsigmaaldrich.com
The authors reported that this compound is an active catalyst for ethylene polymerization even without additives. capes.gov.br Crucially, they demonstrated that its catalytic activity could be markedly increased by depositing the compound onto a silica-alumina support. researchgate.net The activity was enhanced even further when the supported catalyst was treated with an aluminum alkyl. researchgate.net This work established the basis for the development of the highly active S-2 type industrial catalysts. indexcopernicus.com The paper also proposed a mechanism involving the binding of the chromate to the support and a reduction step prior to polymerization, with the active site being a support-bound chromium alkyl. researchgate.net This early research laid the groundwork for decades of subsequent studies aimed at optimizing supported chromium catalysts for commercial polyethylene production. researchgate.netindexcopernicus.com Numerous reviews have since acknowledged the importance of Cr(VI) reagents in both polymerization and oxidation chemistry, highlighting the continuous interest in developing new, selective, and efficient chromium-based catalytic systems. derpharmachemica.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
chromium(2+);oxido(triphenyl)silane;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15OSi.Cr.2H2O/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;;2*1H2/q2*-1;+2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQXSBLHPWPXGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].O.O.[Cr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34CrO4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1624-02-8 | |
| Record name | Chromic acid (H2CrO4), bis(triphenylsilyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(triphenylsilyl) chromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Routes for Bis(triphenylsilyl)chromate
The predominant and well-documented method for synthesizing this compound involves the reaction of a triphenylsilyl halide with a chromium source in the presence of an acid and often a base.
Reactant Systems and Stoichiometric Considerations
The most common reactant system employs triphenylchlorosilane ((C₆H₅)₃SiCl) and potassium dichromate (K₂Cr₂O₇) as the main precursors. chemimpex.com The reaction is typically carried out in a solvent mixture, commonly glacial acetic acid and a hydrocarbon such as hexane (B92381). chemimpex.com
A key innovation in this established route is the addition of an alkali metal oxide, hydroxide (B78521), or carbonate, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). chemimpex.com The presence of this basic compound is thought to drive the reaction to completion, leading to higher yields. chemimpex.com While the precise mechanism is not fully elucidated, it is proposed that the base may facilitate the formation of intermediate chromium species that are more reactive towards the triphenylchlorosilane. chemimpex.com
Stoichiometrically, the ratio of reactants is a critical factor influencing the yield and purity of the final product. An excess of triphenylchlorosilane relative to the chromium source is generally not employed. The amount of the alkali metal hydroxide or carbonate is also carefully controlled to optimize the reaction.
| Reactant | Role | Typical Stoichiometric Considerations |
| Triphenylchlorosilane | Silicon source | The primary limiting or stoichiometric reactant. |
| Potassium Dichromate | Chromium source | Used in slight excess or stoichiometric amounts relative to the desired product. |
| Glacial Acetic Acid | Solvent and reactant | Provides an acidic medium and participates in the reaction. |
| Hexane (or other alkane) | Co-solvent | Aids in controlling solubility and facilitating product precipitation. |
| Potassium Hydroxide | Promoter/Base | Used in smaller molar quantities relative to the main reactants to enhance yield. |
Reaction Conditions and Optimization Strategies
The synthesis is typically conducted at elevated temperatures, often in the range of 40-60°C, although variations exist. chemimpex.com The reaction time is also a crucial parameter, with typical durations spanning several hours to ensure the reaction proceeds to completion. chemimpex.com
Optimization strategies focus on several key aspects of the reaction:
Temperature Control: Maintaining a consistent temperature is vital. Temperatures that are too low can lead to slow reaction rates and incomplete conversion, while excessively high temperatures may promote side reactions and decomposition of the product.
Solvent Composition: The ratio of glacial acetic acid to the hydrocarbon co-solvent can be adjusted to optimize the solubility of reactants and the precipitation of the this compound product. chemimpex.com
Addition of Alkali Metal Hydroxides: The introduction of a base like potassium hydroxide has been shown to significantly improve the yield of the reaction. chemimpex.com This is a key optimization that distinguishes more efficient modern methods from earlier procedures.
Reaction Time: Sufficient time must be allowed for the reaction to go to completion. Monitoring the reaction progress can help in determining the optimal duration.
The following table summarizes various reaction conditions from a patented process, illustrating the impact of different parameters on the yield. chemimpex.com
| Example | Triphenylchlorosilane (g) | Potassium Dichromate (g) | Alkali (g) | Solvents (ml) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 30 | 13 | 3 (KOH) | Glacial Acetic Acid (60), Hexane (80) | 50-60 | 5 | 97.4 |
| 2 | 30 | 13 | 2.1 (NaOH) | Glacial Acetic Acid (60), Hexane (80) | 20 → 80 | 7.5 | 91 |
| Comparative | 30 | 7.5 | None | Glacial Acetic Acid (120) | 40-50 | 5 | 66 |
Novel Approaches in this compound Preparation
While the established routes are effective, research continues to explore more efficient, cost-effective, and environmentally benign synthetic pathways.
Development of Green Synthesis Protocols
Currently, there is a notable absence of specific, detailed "green" synthesis protocols for this compound in widely available scientific literature. The established methods often utilize solvents like glacial acetic acid and hydrocarbons, which, while effective, present environmental and safety considerations. The development of a truly green synthesis would likely focus on the use of less hazardous solvents, milder reaction conditions, and the generation of less waste. Future research in this area could explore solvent-free reaction conditions or the use of recyclable catalysts to improve the environmental footprint of the synthesis.
Alternative Precursor Compounds and Reactivity Pathways
Before the widespread adoption of the triphenylchlorosilane and potassium dichromate method, alternative precursors were utilized. These earlier methods often involved the reaction of triphenylsilanol (B1683266) ((C₆H₅)₃SiOH) or triphenylsilyl ether with chromium trioxide (CrO₃). chemimpex.com
| Precursor 1 | Precursor 2 | Solvent | Reported Yield |
| Triphenylsilanol | Chromium Trioxide | Glacial Acetic Acid | 85% |
| Triphenylsilanol | Chromium Trioxide | Carbon Tetrachloride | ~60% |
| Triphenylsilanol or Triphenylsilyl ether | Chromium Trioxide | Acetonitrile or Propyl Cyanide | 43-71% |
These alternative pathways highlight the chemical versatility in forming the Si-O-Cr linkage, though they have been largely superseded by the more direct and higher-yielding triphenylchlorosilane-based methods.
Purification and Isolation Techniques for Research Applications
The purification of this compound is crucial to obtain a product of high purity suitable for its intended applications. The crude product, which precipitates from the reaction mixture, is typically isolated by filtration. chemimpex.com
A key aspect of the purification process is a sequential washing procedure. The solid material is washed with water to remove any inorganic salts, such as potassium chloride, that are byproducts of the reaction. chemimpex.com This is followed by a wash with glacial acetic acid to remove any unreacted starting materials or soluble impurities. chemimpex.com Finally, a wash with an alkane solvent like hexane is employed to remove any remaining organic, non-polar impurities and to aid in the drying of the final product. chemimpex.com
The purified solid is then dried under reduced pressure, often in a vacuum oven, to remove any residual solvents. chemimpex.com The purity of the final product can be assessed by techniques such as melting point determination and elemental analysis. chemimpex.com
Mechanistic Investigations of Catalytic Activity
Olefin Polymerization Mechanisms
Bis(triphenylsilyl)chromate, a hexavalent chromium compound, is not catalytically active in its initial state and requires an activation process to initiate polymerization. jlu.edu.cn This activation involves the reduction of the chromium center to a lower oxidation state, creating a coordinatively unsaturated site capable of interacting with olefin monomers. When supported on materials like silica (B1680970), the catalyst precursor reacts with surface hydroxyl groups to form a surface-bound organo-chromium species, though the chromium initially remains in the +6 oxidation state. jlu.edu.cn
The formation of a catalytically active site from the this compound precursor is a critical step that dictates the subsequent polymerization behavior. This process is fundamentally a redox reaction, where the Cr(VI) center is reduced.
The activation of the this compound catalyst begins with the reduction of the Cr(VI) center. This reduction is essential for creating the active species that can initiate and propagate the polymerization of olefins. The precise pathway of this reduction can be influenced by the choice of co-catalyst and the reaction conditions. The interaction with reducing agents transforms the stable hexavalent chromium precursor into highly reactive, low-valent chromium-alkyl species that form the foundation of the active site. jlu.edu.cn
Co-catalysts, particularly aluminum alkyls, play a crucial role in the activation of this compound. When the chromate (B82759) compound is supported on silica, the addition of a reducing agent like triisobutylaluminium is necessary to generate catalytic activity. jlu.edu.cn The aluminum alkyl reacts with the surface-bound chromium species, reducing the chromium to a lower oxidation state and likely alkylating it to form a chromium-carbon bond. This creates low-valence surface organo-chromium compounds that are active for olefin polymerization. jlu.edu.cn The interaction is complex and can involve ligand exchange between the chromium center and the aluminum alkyl, which can influence the catalyst's selectivity and activity. researchgate.net
There is considerable scientific discussion regarding the exact oxidation state of the active chromium species in polymerization. Research on silica-supported this compound indicates that reduction by aluminum alkyls leads to the formation of "low-valence" organo-chromium compounds. jlu.edu.cn In the broader context of chromium-based polymerization catalysts, both Cr(II) and Cr(III) species have been proposed as the active centers. For some systems, computational and spectroscopic studies have identified tricoordinate Cr(III) sites as highly active for ethylene (B1197577) polymerization. nih.gov The specific nature of the active site likely depends on the activation procedure and the supporting material.
Table 1: Proposed Active Chromium Species in Olefin Polymerization
| Proposed Active Species | Oxidation State | Key Characteristics | Supporting Evidence |
| Low-Valence Organo-Chromium | Low (unspecified) | Formed upon reduction of surface-bound chromate with aluminum alkyls. jlu.edu.cn | Studies on silica-supported this compound. jlu.edu.cn |
| Chromium(II) Species | +2 | A potential reduced state resulting from activation. | Discussed in the context of various chromium-based catalysts. nih.gov |
| Tricoordinate Chromium(III) | +3 | Identified as a highly active site in related chromium-silicate catalysts. nih.gov | DFT modeling and IR spectroscopy on related systems. nih.gov |
Once an active chromium-alkyl site is formed, chain propagation proceeds through the repeated insertion of monomer units. The most widely accepted model for this process in chromium-based catalysts is the Cossee-Arlman mechanism. nih.govnih.gov This mechanism involves the coordination of an olefin monomer to a vacant site on the chromium center, followed by its insertion into the existing chromium-carbon bond of the growing polymer chain. This two-step process—coordination and insertion—repeats, leading to the extension of the polymer chain.
The molecular weight of the resulting polymer is controlled by chain transfer and termination reactions, which end the growth of a specific polymer chain. For silyl (B83357) chromate-based catalysts, a primary pathway for ending chain growth is chain transfer to the monomer. researchgate.net In this process, a hydrogen atom from the growing polymer chain (typically from the beta-carbon) is transferred to a coordinated monomer molecule. This terminates the existing polymer chain, releasing it from the catalyst, and simultaneously initiates a new chain with the newly formed chromium-alkyl species.
Other potential termination pathways, identified in related chromium catalyst systems, include β-hydride elimination and proton transfer. nih.gov In β-hydride elimination, a β-hydrogen is transferred directly to the chromium center, forming a chromium-hydride and a polymer with a terminal double bond. The propensity for these different termination events is a key factor in determining the molecular weight distribution of the polymer.
Table 2: Common Chain Transfer and Termination Mechanisms
| Mechanism | Description | Resulting Polymer Chain |
| Chain Transfer to Monomer | A β-hydrogen from the growing chain is transferred to a coordinated monomer molecule. researchgate.net | A saturated polymer chain is released, and a new chain is initiated. |
| β-Hydride Elimination | A β-hydrogen from the growing chain is transferred to the metal center, forming a metal-hydride bond. nih.gov | An unsaturated polymer chain (with a terminal vinyl group) is released. |
| Proton Transfer | Involves the transfer of a proton, potentially as the reverse of the initiation step. nih.gov | A saturated polymer chain is released, and the active site is regenerated. |
Influence of Support Materials on Reaction Pathways
The catalytic activity and reaction pathway of this compound are significantly influenced by the presence and nature of support materials. When utilized as a heterogeneous catalyst, the interaction between the chromate complex and the support surface can lead to the formation of new active sites with distinct reactivity compared to the homogeneous catalyst.
One of the primary support materials studied is silica (SiO₂). Research indicates that when this compound is deposited onto a silica support, it chemically reacts with the surface hydroxyl groups (-OH). jlu.edu.cn This interaction results in the formation of a surface-bound organo-chromium species. jlu.edu.cn In this grafted state, the chromium center maintains its original oxidation state. jlu.edu.cn This surface anchoring is a critical step in preparing catalysts for specific applications, such as olefin polymerization. For this particular pathway, the supported chromium species is subsequently reduced, for instance with triisobutyl aluminium, to generate low-valence organo-chromium compounds that exhibit catalytic activity for polymerizing olefins. jlu.edu.cn
Beyond silica, other materials have been employed to support this compound for different catalytic transformations. Supported versions of the catalyst have been prepared using supports like montmorillonite (B579905) K-10 clay. sigmaaldrich.com These supported catalysts have proven effective in the oxidation of alcohols to their corresponding carbonyl compounds, demonstrating that the choice of support material can direct the catalytic application of the complex. sigmaaldrich.com The support material not only provides a high surface area and prevents catalyst agglomeration but also actively participates in the formation of the catalytically active species, thereby dictating the reaction pathway.
| Support Material | Interaction with Catalyst | Resulting Reaction Pathway | Reference |
|---|---|---|---|
| Silica (SiO₂) | Reacts with surface hydroxyl groups to form a grafted organo-chromium compound. | Catalyst for olefin polymerization (after reduction). | jlu.edu.cn |
| Montmorillonite K-10 | Supports the chromate complex, creating an active heterogeneous catalyst. | Catalyst for the oxidation of alcohols to carbonyl compounds. | sigmaaldrich.com |
Oxidation Reaction Mechanisms
This compound is recognized as an effective catalyst and reagent for various oxidation reactions, particularly the conversion of alcohols to carbonyl compounds and the oxidation of benzylic positions. americanelements.comchemimpex.com The mechanism of these oxidations is believed to proceed through pathways common to other chromium(VI) oxidants, involving the formation of a key intermediate and a subsequent redox-elimination step.
Proposed Oxygen Transfer Pathways
The oxidation of alcohols by this compound is generally understood to proceed via the formation of a chromate ester intermediate. libretexts.orgyoutube.com This mechanism does not involve a direct transfer of an oxygen atom to the substrate in the manner of an epoxidation. Instead, it is a redox process where the alcohol is oxidized and the chromium(VI) center is reduced.
The proposed pathway initiates with the nucleophilic attack of the alcohol's oxygen atom on the electrophilic chromium(VI) center of the this compound. This step leads to the displacement of one of the triphenylsiloxy ligands and the formation of a chromate ester. libretexts.org The formation of this intermediate is crucial as it sets the stage for the hydrogen abstraction step. The subsequent and rate-determining step is typically an E2-like elimination reaction. libretexts.org A base (which could be another alcohol molecule, a solvent molecule, or the displaced triphenylsilanolate) removes the proton from the carbon atom bearing the oxygen. Concurrently, the C-H bond breaks, and its electrons move to form a carbon-oxygen double bond (the carbonyl group). youtube.com Simultaneously, the O-Cr bond cleaves, with the electrons moving to the chromium atom, reducing it from Cr(VI) to Cr(IV). libretexts.orgyoutube.com
Substrate Activation and Selectivity Principles
A notable feature of oxidations involving silyl chromate catalysts is their selectivity, which is governed by the principles of substrate activation. The reaction shows a pronounced preference for the oxidation of certain types of alcohols over others. Specifically, this compound and related compounds are effective for the oxidation of secondary benzylic and allylic trimethylsilyl (B98337) ethers to ketones. sigmaaldrich.com
This selectivity is rooted in the stability of the transition state during the C-H bond-breaking step. For benzylic and allylic alcohols, the carbon atom undergoing oxidation is adjacent to a π-system (a phenyl ring or a double bond). This proximity allows for the stabilization of any partial positive charge or radical character that develops on the carbon atom in the transition state of the elimination step. This electronic stabilization lowers the activation energy for the oxidation of these substrates compared to their aliphatic counterparts.
This principle has been demonstrated in competitive reactions. For instance, studies with the related bis(trimethylsilyl)chromate catalyst showed that a benzylic alcohol could be selectively oxidized to benzaldehyde (B42025) in high yield, while a simple aliphatic alcohol like hexanol remained unreacted under the same conditions. nih.gov This highlights the catalyst's ability to discriminate between different types of C-H bonds based on their electronic environment.
| Substrate Combination | Catalyst System | Outcome | Principle of Selectivity | Reference |
|---|---|---|---|---|
| Benzyl (B1604629) alcohol and Hexanol | Bis(trimethylsilyl)chromate / Periodic Acid | Benzyl alcohol oxidized to benzaldehyde (90% yield); Hexanol unreacted. | Preferential activation of the benzylic C-H bond due to electronic stabilization by the phenyl ring. | nih.gov |
| Secondary benzylic/allylic trimethylsilyl ethers | This compound / tert-butyl hydroperoxide | Conversion to the corresponding ketones. | Activation of C-H bonds adjacent to π-systems. | sigmaaldrich.com |
Role of Triphenylsilyl Ligands in Stabilizing Reactive Intermediates
The most significant contribution of the triphenylsilyl groups is their substantial steric bulk. Ligands with large steric profiles are known to be crucial in catalysis for creating a hindered environment around the metal center. nih.govrutgers.edu This steric hindrance provided by the three phenyl rings on each silicon atom helps to protect the reactive chromium-oxo core. This protection can prevent bimolecular decomposition pathways of the catalyst or the chromate ester intermediate, increasing its lifetime and allowing the desired oxidation to proceed.
Furthermore, this steric bulk can enhance substrate selectivity. By creating a confined space around the chromium center, the ligands can dictate how a substrate molecule approaches and binds to form the chromate ester intermediate. This can lead to selectivity based on the steric profile of the substrate, favoring less hindered alcohols or specific conformations.
Catalytic Performance and Application in Polymerization Processes
Ethylene (B1197577) Polymerization Studies
Bis(triphenylsilyl)chromate has been established as a versatile catalyst for the polymerization of ethylene. Its catalytic behavior is highly dependent on the system's configuration, whether it is used in a soluble form or anchored to a solid support.
In a homogeneous system, this compound is an active catalyst for ethylene polymerization without the need for additional treatments or additives. The compound itself can initiate and sustain the polymerization of ethylene, demonstrating its intrinsic catalytic capability. This characteristic sets the foundation for its more complex applications in supported systems.
The catalytic activity of this compound is markedly enhanced when it is deployed as a heterogeneous catalyst, supported on high-surface-area inorganic oxides. The support is not merely an inert carrier but functions as a crucial ligand for the chromium site, profoundly influencing the catalyst's performance.
When this compound is deposited on silica (B1680970) (SiO₂), it forms a highly active catalyst for ethylene polymerization. This system is a key example of silyl (B83357) chromate-based catalysts, which are related to the commercially significant Phillips catalysts. Research comparing silica-supported triphenylsilyl chromate (B82759) with a chromium oxide (oxo) catalyst revealed distinct performance characteristics. The silyl chromate catalyst exhibited a longer induction time but produced a polymer with a much broader molecular weight distribution compared to its oxo counterpart researchgate.net. The textural properties of the silica support, such as high pore volume, are crucial, as they can lead to higher catalytic activity. ippi.ac.ir
The catalytic activity of this compound sees a significant increase when deposited on silica-alumina supports compared to silica alone. The acidic nature and structural properties of silica-alumina contribute to this enhancement. For instance, silica modified with alumina has been used as an effective support for related late transition metal complexes, highlighting the benefits of such mixed oxides. ippi.ac.ir
Montmorillonite (B579905) K-10, a type of clay, is another effective support material for this compound sigmaaldrich.comresearchgate.net. Montmorillonite is a low-cost, environmentally friendly material with a high surface area and cation exchange capacity, making it an excellent support for catalytic applications researchgate.netrsc.orgmdpi.com. Its layered structure and the presence of both Brønsted and Lewis acid sites can facilitate catalytic reactions researchgate.netmdpi.com. Supported catalysts prepared with Montmorillonite K-10 have been noted for their utility in various chemical transformations, including oxidation reactions, indicating their potential as robust supports for polymerization catalysts sigmaaldrich.com.
A significant advantage of the this compound catalytic system is the ability to control the resulting polyethylene's molecular properties. The molecular weight can be effectively managed by adjusting several reaction parameters.
Reaction Temperature : Altering the polymerization temperature provides a lever to control the polymer's molecular weight.
Hydrogen Addition : Hydrogen acts as an effective chain transfer agent. By varying the hydrogen pressure in the reactor, the molecular weight of the polyethylene (B3416737) can be precisely regulated, allowing for the production of polymers with molecular weights ranging from 83 to 350 kg/mol ippi.ac.ir. The addition of hydrogen also tends to result in polyethylene with a narrower molecular weight distribution ippi.ac.ir.
Support Type : The choice of support material influences the polymer's characteristics. Catalysts on silica supports can produce polyethylene with a broad molecular weight distribution (MWD), with M_w/M_n values ranging from 4.6 to 11.7 ippi.ac.ir. The textural properties of the support, such as high pore volume and pore diameter, can lead to higher catalyst activity and, consequently, the production of lower molecular weight polyethylene with a higher melt index ippi.ac.ir.
Co-catalyst Structure : The structure of the reducing agent or co-catalyst also plays a role in determining the final polymer's molecular weight. Aluminum alkyls, for instance, allow for variable control over molecular weight and side branching google.com.
Control of Polymer Microstructure and Molecular Weight Distribution
Factors Influencing Molecular Weight
The molecular weight of polyethylene produced using chromium-based catalysts, including this compound, is influenced by several key factors during the polymerization process. These factors allow for the precise control of the polymer's melt index, a critical parameter for its application.
Temperature: Polymerization temperature has a significant impact on the molecular weight of the resulting polyethylene. Generally, an increase in polymerization temperature leads to a decrease in the molecular weight. For instance, in studies involving Ziegler-Natta catalyst systems, increasing the temperature from 50°C to 80°C resulted in a decrease in the polymer's molecular weight from 8.8 million g/mol to 2.3 million g/mol ippi.ac.ir. This is attributed to an increased rate of chain transfer reactions at higher temperatures, which terminate the growth of a polymer chain and initiate a new one ippi.ac.ir.
Hydrogen Concentration: Hydrogen is a widely used chain transfer agent in olefin polymerization. The introduction of hydrogen into the polymerization reactor effectively controls and reduces the molecular weight of the polyethylene. In the absence of hydrogen, ultra-high molecular weight polyethylene (UHMWPE) can be produced. However, the addition of hydrogen at varying concentrations leads to a proportional decrease in molecular weight. For example, with a Ziegler-Natta catalyst, the molecular weight was reduced from 5.4 million g/mol in the absence of hydrogen to 1.1 million g/mol with the addition of 480 ml of hydrogen ippi.ac.ir. This is because hydrogen actively participates in the termination of the growing polymer chain, leading to shorter chains.
Support Type: The properties of the support material, such as pore volume, can also influence the molecular weight of the polymer. Catalysts on supports with high pore volumes tend to produce lower molecular weight polyethylene ippi.ac.ir.
Strategies for Modulating Molecular Weight Distribution (e.g., Broadening, Narrowing)
The molecular weight distribution (MWD) is a crucial characteristic of polyethylene, defining its processability and mechanical properties. Strategies to modulate the MWD, either broadening or narrowing it, are of significant industrial importance.
Broadening the Molecular Weight Distribution: A broad MWD, often desirable for improved processing characteristics, can be achieved by creating a bimodal or multimodal polymer. This is typically accomplished through several strategies:
Dual-Catalyst Systems: One common approach is the use of a mixed catalyst system on a single support or as a physical mixture of different catalysts. For instance, combining a chromium-based catalyst with a Ziegler-Natta type catalyst can produce a bimodal polyethylene google.com. Similarly, two different chromium species, such as chromium oxide and a silylchromate compound, can be deposited on the same support google.com. These different catalytic sites produce polymer chains of varying lengths, resulting in a broader MWD.
Reactor Cascade Technology: Bimodal high-density polyethylene is often commercially produced using two reactors in series. This allows for the production of two polymer fractions with different molecular weights under optimized conditions in each reactor, which are then combined to achieve a bimodal distribution google.com.
Narrowing the Molecular Weight Distribution: While chromium-based catalysts like the Phillips catalyst are known for producing polymers with broad MWDs, certain strategies can be employed to achieve a narrower distribution, which can be desirable for specific applications requiring uniform polymer properties. Metallocene catalysts are particularly known for producing polymers with a narrow MWD due to their single-site nature scispace.comgrace.comnih.gov. While specific strategies for narrowing the MWD of this compound are not extensively detailed in the provided search results, the principles of single-site catalysis suggest that creating more uniform active sites would lead to a narrower MWD.
Regulation of Short Chain Branch Distribution in Copolymers
In the copolymerization of ethylene with α-olefins, the distribution of short-chain branches (SCB) along the polymer backbone is a key factor that influences the polymer's properties. The choice of co-catalyst can significantly regulate the SCBD in copolymers produced with supported this compound.
Influence of Al-alkyl Co-catalysts: In the copolymerization of ethylene and 1-hexene using a silica-supported this compound catalyst, different aluminum-alkyl co-catalysts, such as triisobutylaluminium (TIBA) and triethylaluminium (TEA), can be used. The selection of the co-catalyst has been shown to be an effective method to tune the SCBD of the resulting high-density polyethylene (HDPE). For instance, copolymers produced with TIBA as the co-catalyst exhibited a more favorable SCBD for high-grade HDPE pipe materials, with a similar relative SCB content in the highest molecular weight segments and the least relative SCB in the lowest molecular weight segments compared to copolymers produced with TEA or a mixture of TIBA and TEA.
Copolymerization Studies
This compound is an effective catalyst for the copolymerization of ethylene with α-olefins, allowing for the production of linear low-density polyethylene (LLDPE) and other copolymers with tailored properties.
Ethylene-Alpha-Olefin Copolymerization
The copolymerization of ethylene with α-olefins such as 1-hexene using a silica-supported this compound catalyst system exhibits complex kinetics. The polymerization rate profiles suggest the presence of at least two types of active sites: one that forms and decays quickly, and another that forms and decays more slowly. The addition of an α-olefin like 1-hexene can influence the catalytic activity. While small amounts may not significantly alter the polymerization behavior, larger amounts can act as a chain transfer agent, affecting the molecular weight of the copolymer.
Influence of Comonomer Incorporation on Polymer Properties
The incorporation of α-olefin comonomers into the polyethylene backbone has a profound effect on the physical and mechanical properties of the resulting copolymer.
Crystallinity and Density: The presence of short-chain branches from the comonomer disrupts the regularity of the polymer chain, which in turn reduces the degree of crystallinity and the density of the polymer. This effect is generally more pronounced with higher comonomer content and with longer α-olefins.
Mechanical Properties: The reduction in crystallinity leads to increased flexibility and improved impact strength in the copolymer. The specific properties can be finely tuned by controlling the amount and type of comonomer incorporated. For example, in ethylene/1-hexene copolymers produced with a metallocene catalyst, the crystallinity and melting point decrease with increasing 1-hexene content, as shown in the table below scispace.com.
Table 1: Properties of Ethylene/1-Hexene Copolymers
| 1-Hexene Concentration (mmol/L) | Activity (kg polymer / (mol Zr * h)) | Melting Point (°C) | Crystallinity (%) |
|---|---|---|---|
| 0 | 12,000 | 134.8 | 55.4 |
| 0.04 | 10,500 | 125.6 | 45.3 |
| 0.12 | 8,400 | 122.3 | 41.2 |
| 0.24 | 6,500 | 118.9 | 36.8 |
Comparative Analysis with Other Chromium-Based Polymerization Catalysts
This compound is part of a broader family of chromium-based catalysts used for olefin polymerization. A comparative analysis with other prominent chromium catalysts, such as the Phillips catalyst, as well as with Ziegler-Natta and metallocene catalysts, highlights its unique characteristics.
Comparison with Phillips Catalyst: The Phillips catalyst, which is chromium oxide supported on silica, is the most widely used chromium-based catalyst for polyethylene production wikipedia.org. Both this compound and Phillips catalysts are heterogeneous and produce polyethylene with a broad molecular weight distribution ippi.ac.irmdpi.com. The active sites in both are believed to be organochromium species. However, the nature of the chromium precursor (an organometallic compound for the silyl chromate versus an inorganic salt for the Phillips catalyst) can lead to differences in the formation of active sites and, consequently, in catalytic activity and polymer properties. The Phillips catalyst is typically activated by calcination in air, where Cr(VI) species are formed on the silica surface mdpi.com.
Comparison with Ziegler-Natta Catalysts: Ziegler-Natta catalysts, typically based on titanium compounds supported on magnesium chloride, are another major class of catalysts for polyolefin production umass.eduresearchgate.net. A key difference is that Ziegler-Natta catalysts are multi-sited, leading to polymers with a broad molecular weight distribution and a non-uniform distribution of comonomers in copolymers grace.comnih.gov. In contrast, while supported this compound also produces a broad MWD, the nature of its active sites can be more uniform than that of traditional Ziegler-Natta catalysts.
Comparison with Metallocene Catalysts: Metallocene catalysts are single-site catalysts, which gives them distinct advantages in controlling polymer architecture scispace.comgrace.comnih.gov. They typically produce polymers with a narrow molecular weight distribution and a uniform incorporation of comonomers scispace.comgrace.comnih.gov. This is in stark contrast to the broad MWD typically obtained with this compound. Metallocene catalysts generally exhibit higher activity and better comonomer incorporation efficiency compared to many chromium-based systems scispace.com.
Table 2: Comparison of Catalyst Systems
| Catalyst Type | Active Sites | Molecular Weight Distribution (MWD) | Comonomer Distribution |
|---|---|---|---|
| This compound | Multiple (presumed) | Broad | Non-uniform |
| Phillips Catalyst | Multiple | Broad | Non-uniform |
| Ziegler-Natta | Multiple | Broad | Non-uniform |
| Metallocene | Single-site | Narrow | Uniform |
Catalytic Performance and Application in Organic Transformations
Oxidation of Alcohols
Bis(triphenylsilyl)chromate has been identified as a reagent for the oxidation of alcohols to their corresponding carbonyl compounds. While its application in this area is documented, particularly when supported on solid matrices like silica (B1680970) gel or montmorillonite (B579905) K-10, detailed studies outlining a broad substrate scope and specific yields for the unsupported catalyst are not as prevalent in the literature as for other applications. The supported catalysts are noted for their use in converting alcohols to the corresponding aldehydes and ketones.
Information regarding the functional group tolerance of this compound in the oxidation of a diverse range of alcohols is limited. For analogous chromium-based silyl (B83357) chromate (B82759) catalysts, oxidations are often most effective for benzylic and allylic alcohols, with some limitations observed for unactivated aliphatic alcohols. This suggests a potential preference for activated substrates, though specific data for the triphenylsilyl variant is needed for confirmation.
Oxidation of Silyl Ethers
One of the most well-documented applications of this compound is in the catalytic oxidation of silyl ethers, providing a method for the deprotection and simultaneous oxidation of a protected alcohol function.
Research by J. Muzart and A. N'Ait Ajjou demonstrated that this compound is an effective catalyst for the oxidation of secondary benzylic and allylic trimethylsilyl (B98337) ethers to their corresponding ketones. researchgate.net The reaction proceeds at room temperature using aqueous 70% tert-butyl hydroperoxide as the terminal oxidant and catalytic amounts of this compound. researchgate.net This method is reported to provide high yields of the ketone products. researchgate.net A key aspect of this method is its selectivity; under the same conditions, more sterically hindered silyl ethers, such as tert-butyldimethylsilyl (TBDMS), thexyldimethylsilyl (TDS), and triphenylsilyl (TPS) ethers, are much less reactive. researchgate.net This selectivity allows for the targeted oxidation of trimethylsilyl ethers in the presence of other silyl protecting groups.
| Substrate (TMS Ether of) | Product (Ketone) | Reported Yield |
|---|---|---|
| 1-Phenylethanol | Acetophenone | High |
| Diphenylmethanol | Benzophenone | High |
| 1-Phenyl-2-propen-1-ol | 1-Phenyl-2-propen-1-one (Phenyl vinyl ketone) | High |
| Cyclohex-2-en-1-ol | Cyclohex-2-en-1-one | High |
In the reviewed scientific literature, specific studies focusing on the stereochemical outcomes, such as the retention or inversion of stereocenters adjacent to the reacting functional group during the oxidation of chiral silyl ethers catalyzed by this compound, were not found. Therefore, detailed information on stereochemical considerations for this specific catalytic system is not available.
Benzylic and Allylic Oxidation Reactions
The catalytic activity of this compound extends to the oxidation of C-H bonds at benzylic and allylic positions. This capability is a fundamental transformation, enabling the introduction of oxygen functionality into hydrocarbon frameworks. The oxidation of secondary benzylic and allylic silyl ethers to ketones, as detailed in section 5.2.1, is a prime example of this reactivity. researchgate.net This transformation involves the cleavage of a C-H bond at the carbon bearing the silyloxy group and the formation of a carbon-oxygen double bond. The catalyst, in conjunction with an oxidant like tert-butyl hydroperoxide, facilitates the selective oxidation of these activated positions.
Mechanistic Divergence in Various Oxidation Substrates
The catalytic versatility of this compound, a prominent Cr(VI) oxidant, is underscored by its ability to oxidize a wide array of organic substrates. Crucially, the underlying reaction mechanisms are not uniform across different functional groups. The mode of interaction between the Cr=O bonds of the chromate and the substrate molecule diverges significantly, leading to distinct reaction pathways and intermediates. This section explores the mechanistic differences in the oxidation of alcohols, compounds with benzylic C-H bonds, and olefins.
Oxidation of Alcohols: The Chromate Ester Pathway
The oxidation of primary and secondary alcohols by Cr(VI) reagents is one of the most well-understood transformations in organic chemistry. The mechanism, widely accepted to apply to this compound, proceeds through an initial, reversible formation of a chromate ester. scispace.commasterorganicchemistry.comias.ac.in
Esterification: The alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic chromium center. Following a proton transfer, a chromate ester intermediate is formed. This initial step is an equilibrium process. ias.ac.in
Rate-Determining Elimination: The crucial step involves the abstraction of the proton from the alpha-carbon (the carbon bearing the oxygen). This is typically facilitated by a base (which can be a water molecule or another alcohol molecule) in a concerted, E2-like elimination. msu.edu
Product Formation: This elimination step results in the formation of a carbon-oxygen double bond (the carbonyl group), and the C-O single bond of the chromate ester cleaves. The chromium atom is reduced from Cr(VI) to Cr(IV) in this process. scispace.com
This pathway is characterized by its ionic nature and does not typically involve radical intermediates. The requirement for an alpha-hydrogen means that tertiary alcohols, which lack such a hydrogen, are resistant to this oxidation mechanism. msu.edu
Table 1: Oxidation of Various Alcohols with Cr(VI) Reagents
| Substrate | Oxidizing System | Product | Yield (%) | Reference |
| Benzyl (B1604629) Alcohol | Polymer Supported Chromic Acid | Benzaldehyde (B42025) | High | scispace.com |
| Cyclohexanol | Quinolinium Dichromate | Cyclohexanone | High | researchgate.net |
| 1-Octanol | Pyridinium Chlorochromate (PCC) | Octanal | Good | wikipedia.org |
| 2-Butanol | Jones Reagent (H₂CrO₄) | 2-Butanone | High | msu.edu |
Oxidation of Benzylic C-H Bonds: A Shift Towards Radical Pathways
When this compound is applied to substrates lacking a hydroxyl group but possessing activated C-H bonds, such as those in the benzylic position of toluenes or diarylmethanes, the mechanism must diverge. The initial esterification step is impossible. Instead, the reaction is believed to initiate via direct attack on the C-H bond. Two primary, non-organometallic mechanisms are considered for such transformations by high-valent metal-oxo reagents: Hydrogen Atom Transfer (HAT) and Hydride Transfer. rutgers.edu
Hydrogen Atom Transfer (HAT): In this pathway, the Cr(VI)=O species abstracts a hydrogen atom (a proton and an electron) from the benzylic carbon. This homolytic cleavage generates a benzyl radical and a reduced Cr(V)-OH intermediate. nih.govmdpi.com The resulting benzyl radical is stabilized by resonance and can be rapidly oxidized further to the final carbonyl product. Evidence for radical intermediates has been observed in some Cr(VI) oxidations, such as the polymerization of added acrylonitrile. scispace.com The rate of HAT reactions is strongly correlated with the C-H bond dissociation energy (BDE), making the relatively weak benzylic C-H bonds prime targets. mdpi.com
Hydride Transfer: Alternatively, the oxidant can abstract a hydride ion (a proton and two electrons) in a single step. This heterolytic cleavage would generate a resonance-stabilized benzyl cation and a Cr(IV) species. The carbocation would then be captured by water or another nucleophile to eventually form the oxidized product. This pathway is often favored for substrates with electron-donating groups that can stabilize a positive charge. ias.ac.inrutgers.edu
The prevailing pathway can depend on the specific substrate and reaction conditions, but both mechanisms represent a fundamental shift from the ionic, two-step esterification-elimination route seen with alcohols. rutgers.eduorganic-chemistry.org
Table 2: Representative Benzylic Oxidations Catalyzed by CrO₃
| Substrate | Co-oxidant | Product | Yield (%) | Reference |
| Toluene | Periodic Acid | Benzoic Acid | High | organic-chemistry.org |
| 4-Nitrotoluene | Periodic Acid | 4-Nitrobenzoic Acid | 98 | organic-chemistry.org |
| Diphenylmethane | Periodic Acid | Benzophenone | 99 | organic-chemistry.org |
| Fluorene | Periodic Acid | Fluoren-9-one | 99 | organic-chemistry.org |
Oxidation of Olefins: Cycloaddition Mechanisms
The oxidation of carbon-carbon double bonds (olefins) by this compound or related chromyl compounds introduces a third distinct mechanistic class. acs.org Here, the initial interaction involves the π-electrons of the olefin. Theoretical and experimental studies on related reagents like chromyl chloride suggest that the reaction proceeds via a pericyclic reaction, specifically a cycloaddition. researchgate.netlookchem.com
Two main cycloaddition pathways are considered:
[3+2] Cycloaddition: The favored mechanism often involves the olefin adding across two of the oxidant's atoms, typically two oxygens or an oxygen and a chlorine in the case of chromyl chloride. researchgate.netias.ac.in This forms a five-membered ring intermediate containing the chromium atom (a metallacycle).
[2+2] Cycloaddition: An alternative pathway is the addition of the C=C bond across a single Cr=O bond to form a four-membered oxametallacycle. This pathway is generally considered to have a higher activation energy than the [3+2] route for Cr(VI) reagents. researchgate.net
Following the formation of the initial cyclic adduct, the intermediate can undergo rearrangement and subsequent breakdown to yield products such as epoxides or chlorohydrins. researchgate.net This concerted cycloaddition pathway, involving the olefin's π-system, is mechanistically unrelated to either the nucleophilic attack by an alcohol's oxygen atom or the abstraction from a C-H sigma bond.
Advanced Characterization Methodologies for Catalysts and Active Species
Spectroscopic Probing Techniques
Spectroscopy offers a powerful lens through which the catalyst's electronic and structural properties can be examined at a molecular level. These techniques are crucial for identifying the oxidation states of chromium, understanding the catalyst's interaction with its support, and detecting transient intermediates formed during the activation and polymerization processes.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the species on the surface of a catalyst. For silica-supported bis(triphenylsilyl)chromate catalysts, XPS is primarily used to identify the oxidation state of chromium, which is critical to understanding the catalyst's activity. The binding energy of the core-level electrons, particularly the Cr 2p electrons, is sensitive to the metal's oxidation state.
When this compound, which contains Cr(VI), is supported on silica (B1680970), it is the precursor to the active catalyst. Upon activation, typically with a reducing agent in the presence of the monomer, the chromium species are reduced to lower oxidation states, such as Cr(III), which are often implicated in the active sites for polymerization. researchgate.net XPS can track this change by monitoring the position of the Cr 2p peaks.
Research on various chromium-based catalysts shows a distinct shift in the Cr 2p3/2 binding energy for different oxidation states. The Cr(VI) species are typically found at higher binding energies compared to Cr(III) species. For example, the Cr 2p3/2 peak for Cr(VI) in CrO₃ is observed around 579-580 eV, while for Cr(III) in Cr₂O₃, it appears around 576-577 eV. nih.govnih.gov The spectra for Cr(III) species are often more complex, exhibiting multiplet splitting due to the interaction between the core hole and the unpaired d-electrons, which can provide further information about the local chemical environment. researchgate.net By deconvoluting the Cr 2p spectra of the catalyst before and after activation, researchers can quantify the relative amounts of different chromium oxidation states on the surface.
Table 1: Representative XPS Binding Energies for Chromium Species
| Chromium Species | Oxidation State | Cr 2p₃/₂ Binding Energy (eV) |
|---|---|---|
| CrO₃ | Cr(VI) | ~579.5 |
| Cr₂O₃ | Cr(III) | ~576.5 |
| Cr(OH)₃ | Cr(III) | ~577.5 |
Note: Binding energies are approximate and can vary slightly based on the specific chemical environment, instrument calibration, and charge referencing.
X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure of materials. In the context of this compound catalysts, it is primarily used to characterize the support material and to assess the dispersion of the chromium species.
The most common support for this type of catalyst is amorphous silica gel. The XRD pattern of amorphous materials does not show sharp, well-defined Bragg diffraction peaks but rather a very broad hump, typically centered around a 2θ angle of 22-24° for silica. elsevier.esriverpublishers.comresearchgate.netdergipark.org.tr This confirms the non-crystalline nature of the support material.
When this compound is impregnated onto the silica support, the resulting catalyst is also typically amorphous. If the chromium compound is highly dispersed on the silica surface, forming a monolayer or very small clusters, it will not produce distinct diffraction peaks. mdpi.com The absence of sharp peaks corresponding to crystalline chromium oxides (like α-Cr₂O₃) in the XRD pattern is often considered evidence of good dispersion of the active component, which is generally desirable for catalytic activity. mdpi.com Conversely, the appearance of sharp diffraction peaks would indicate the formation of larger, crystalline aggregates of the chromium species, which could imply a less efficient catalyst due to a lower number of accessible active sites. Therefore, XRD is a valuable tool for quality control and for understanding how preparation methods affect the physical structure of the supported catalyst. malvernpanalytical.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure and dynamics. However, its application to chromium-based catalysts like those derived from this compound is complicated by the paramagnetic nature of many relevant chromium species, including the common Cr(III) state (a d³ ion). vu.lt Paramagnetism arises from the presence of unpaired electrons, which cause very large chemical shifts (known as hyperfine shifts) and significant broadening of NMR signals, often rendering them undetectable by standard techniques. acs.orgtamu.eduacs.org
Despite these challenges, specialized solid-state NMR techniques can provide valuable insights. For a silica-supported catalyst, solid-state 29Si and 13C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR can be used to study the interaction between the this compound and the silica surface. nih.govnih.gov The reaction of the silyl (B83357) chromate (B82759) with surface silanol (B1196071) (Si-OH) groups can be monitored by observing changes in the 29Si NMR spectrum of the silica support and the appearance of new signals corresponding to the silicon atoms of the anchored complex. researchgate.net Similarly, 13C CP/MAS NMR can probe the triphenylsilyl ligands, providing information about their structure and mobility after grafting onto the surface. researchgate.net
Studying the activation process and catalytic intermediates in solution is more difficult. However, with the aid of quantum chemical calculations to predict the large paramagnetic shifts, it is sometimes possible to identify and assign the broad, shifted resonances of paramagnetic catalyst species in solution. acs.org This approach can provide structural information on in-situ generated paramagnetic intermediates that are crucial to the catalytic cycle but are otherwise difficult to characterize.
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that is specifically sensitive to species with unpaired electrons. This makes it an ideal and indispensable tool for studying chromium-based catalysts, as many of the key chromium oxidation states involved in polymerization, such as Cr(V), Cr(III), and Cr(I), are paramagnetic. researchgate.netacs.orgrigaku.com
The initial this compound precursor contains diamagnetic Cr(VI) and is ESR-silent. However, upon activation with alkylaluminum co-catalysts or interaction with ethylene (B1197577), reduction occurs, generating paramagnetic chromium centers that can be monitored in situ by ESR. The technique provides detailed information about the electronic structure of these paramagnetic centers, including their oxidation state and coordination environment, through analysis of the g-factor and hyperfine coupling constants.
For instance, ESR studies have been crucial in identifying the formation of various chromium species during the activation and oligomerization process. Research on related chromium systems has provided unequivocal evidence for the formation of Cr(I) intermediates. vu.lt In some cases, specific catalytic intermediates, such as a postulated chromium(I) bis-ethene complex, have been experimentally observed using ESR spectroscopy, providing direct support for proposed reaction mechanisms. vu.lt The technique can also be used to study deactivation pathways, such as the formation of inactive chromium sandwich complexes in certain solvents. vu.lttamu.edu By monitoring the evolution of different ESR signals under reaction conditions, a detailed picture of the catalyst's life cycle, from activation to active species formation and eventual deactivation, can be constructed.
When this compound catalysts are used for ethylene oligomerization or polymerization, they produce a mixture of polymer chains with varying lengths. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is exceptionally well-suited for characterizing these product distributions. It allows for the accurate mass determination of individual oligomer and polymer molecules. riverpublishers.com
In a typical MALDI-TOF experiment, the polymer sample is mixed with a matrix compound and a cationization agent on a sample plate. A laser pulse desorbs and ionizes the matrix, which in turn transfers charge to the polymer molecules, typically forming adducts like [M+Na]⁺ or [M+K]⁺. These ions are then accelerated into a time-of-flight mass analyzer, where their mass-to-charge ratio is determined based on their flight time.
The resulting spectrum shows a distribution of peaks, where each peak corresponds to a polymer chain of a specific length. The mass difference between adjacent peaks directly reveals the mass of the repeating monomer unit (28 Da for ethylene). This provides unambiguous confirmation of the polymer's identity. Furthermore, analysis of the absolute mass of the peaks can elucidate the structure of the end groups of the polymer chains, offering valuable insights into the initiation and termination mechanisms of the polymerization reaction. osti.gov While many studies focus on high polymers, MALDI-TOF is particularly powerful for analyzing the low-molecular-weight oligomers that are often produced alongside the main polymer product, providing a more complete picture of the catalyst's behavior. acs.org
Chromatographic and Thermal Analysis of Polymeric Products
Beyond the catalyst itself, a thorough characterization of the polymeric products is essential to evaluate the catalyst's performance. Chromatographic and thermal analysis techniques provide macroscopic information about the molecular weight, molecular weight distribution, and thermal properties of the polyethylene (B3416737) produced.
High-Temperature Gel Permeation Chromatography (HT-GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight (MW) and molecular weight distribution (MWD) of polyethylene. The analysis is performed at elevated temperatures (e.g., 150 °C) to ensure the polymer remains dissolved in a solvent like 1,2,4-trichlorobenzene (B33124). indexcopernicus.com The GPC separates the polymer chains based on their hydrodynamic volume, with larger, higher molecular weight chains eluting first. The output provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. Catalysts based on silyl chromate can produce polyethylene with a broad molecular weight distribution, and in some cases, bimodal distributions are observed, indicating the presence of multiple types of active sites. indexcopernicus.comresearchgate.net
Differential Scanning Calorimetry (DSC) is used to determine the thermal properties of the polymer, most notably its melting temperature (Tₘ) and crystallinity. hu-berlin.de During a DSC measurement, the polymer sample is heated at a controlled rate, and the heat flow required to raise its temperature is measured relative to a reference. An endothermic peak is observed when the crystalline regions of the polymer melt. The temperature at the peak maximum is the Tₘ, and the area under the peak is proportional to the heat of fusion, which can be used to calculate the percent crystallinity. shimadzu.com The melting point of polyethylene is related to its density and chain structure; linear, high-density polyethylene (HDPE) produced by some chromium catalysts has a higher Tₘ (typically 130-135 °C) than branched, low-density polyethylene (LDPE). hitachi-hightech.com These properties are critical as they dictate the end-use applications of the material.
Table 2: Representative GPC and DSC Data for Polyethylene from a Chromium-Based Catalyst
| Sample | Mw ( g/mol ) | PDI (Mw/Mn) | Tₘ (°C) | Crystallinity (%) |
|---|---|---|---|---|
| PE-1 | 350,000 | 8.5 | 133.5 | 65 |
Note: Data are illustrative and represent typical values for polyethylene produced with silica-supported chromium catalysts.
High-Temperature Gel Permeation Chromatography (HT-GPC) for Molecular Weight Distribution
High-Temperature Gel Permeation Chromatography (HT-GPC), also known as Size Exclusion Chromatography (SEC), is an essential analytical technique for determining the molecular weight distribution (MWD) of polyolefins, which are often produced using catalysts like this compound. fraunhofer.de Due to the semi-crystalline nature of polymers like polyethylene, they are not soluble in common solvents at room temperature. HT-GPC overcomes this by operating at elevated temperatures, typically between 140°C and 160°C, using solvents such as 1,2,4-trichlorobenzene (TCB) to ensure complete dissolution of the polymer sample. fraunhofer.de
The technique separates polymer molecules based on their hydrodynamic volume in solution. A dilute polymer solution is injected into a column packed with porous beads. chimienouvelle.be Larger molecules cannot enter the pores as easily and thus travel a shorter path, eluting first. Smaller molecules explore more of the pore volume, leading to a longer retention time. chimienouvelle.be By calibrating the system with polymer standards of known molecular weights, the elution profile can be converted into a molecular weight distribution curve.
For polyethylene synthesized with this compound catalysts, HT-GPC provides critical data on several key parameters:
Weight-Average Molecular Weight (Mw): This value is sensitive to the high-molecular-weight chains in the polymer.
Number-Average Molecular Weight (Mn): This parameter is more influenced by the low-molecular-weight chains. intertek.com
Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn), this index describes the breadth of the molecular weight distribution. A narrow PDI indicates a uniform polymerization process, while a broad PDI suggests a wider range of polymer chain lengths. intertek.com
Research on silyl-chromate catalysts supported on silica shows that catalyst properties, such as particle size, can significantly influence the MWD of the resulting polyethylene. researchgate.net HT-GPC analysis reveals these differences, demonstrating how modifications to the catalyst system can be used to tailor the polymer's molecular architecture for specific applications. researchgate.netresearchgate.net The data obtained is fundamental for correlating the catalyst's behavior with the polymer's mechanical and processing properties, such as melt viscosity and toughness. fraunhofer.de
| Sample ID | Weight-Average Molecular Weight (Mw) (g/mol) | Number-Average Molecular Weight (Mn) (g/mol) | Polydispersity Index (PDI = Mw/Mn) |
|---|---|---|---|
| PE-Sample-1 | 250,000 | 85,000 | 2.94 |
| PE-Sample-2 | 310,000 | 92,000 | 3.37 |
| PE-Sample-3 | 285,000 | 88,000 | 3.24 |
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely applied to characterize the thermal properties of polymers, such as polyethylene, produced with this compound catalysts. ijettjournal.org
In a typical DSC experiment, the polymer sample undergoes a controlled temperature program involving heating and cooling cycles. The resulting thermogram plots heat flow against temperature, revealing key thermal transitions. For semi-crystalline polymers like polyethylene, DSC analysis provides quantitative data on:
Melting Temperature (Tm): The temperature at which the crystalline domains of the polymer melt. This appears as an endothermic peak on the heating curve. ijettjournal.org
Crystallization Temperature (Tc): The temperature at which the polymer crystallizes from the melt upon cooling. This is observed as an exothermic peak on the cooling curve. ijettjournal.orgresearchgate.net
Enthalpy of Melting (ΔHm): The amount of energy absorbed during melting, which is proportional to the area under the melting peak.
Degree of Crystallinity (%C): This is calculated by comparing the measured enthalpy of melting of the sample to the theoretical enthalpy of a 100% crystalline sample of the same polymer. ijettjournal.org
The catalyst system has a direct impact on the polymer's microstructure, including its degree of branching and molecular weight, which in turn influences its thermal properties. For instance, polyethylene synthesized with different catalysts can exhibit distinct melting behaviors. researchgate.net Some catalyst systems may produce polymers with bimodal melting peaks, indicating the presence of different crystalline structures or polymer fractions. researchgate.net DSC is a powerful tool for detecting these variations, providing insight into how the this compound catalyst controls the polymer chain architecture and its subsequent thermal behavior.
| Sample ID | Melting Temperature (Tm) (°C) | Crystallization Temperature (Tc) (°C) | Degree of Crystallinity (%C) |
|---|---|---|---|
| HDPE-A | 134.1 | 114.5 | 55.5 |
| HDPE-B | 133.5 | 113.8 | 53.2 |
| HDPE-C | 135.0 | 115.1 | 57.8 |
Temperature Rising Elution Fractionation (TREF) and Successive Self-Nucleation and Annealing (SSA) for Compositional Heterogeneity
Temperature Rising Elution Fractionation (TREF)
TREF is a powerful technique for analyzing the chemical composition distribution (CCD), specifically the short-chain branching (SCB) distribution, in polyolefins. polymerchar.com The method separates polymer chains based on their crystallizability, which is inversely related to the comonomer or branch content. fraunhofer.de
The TREF process involves several steps:
The polymer is dissolved in a high-boiling solvent at a high temperature (e.g., 160°C). chimienouvelle.be
The solution is loaded onto an inert column and cooled slowly. During cooling, polymer chains crystallize onto the support material at temperatures dependent on their branch content. Linear, more crystalline chains crystallize at higher temperatures, while more highly branched, less crystalline chains crystallize at lower temperatures. fraunhofer.de
Once crystallization is complete, the column temperature is slowly and continuously raised while fresh solvent is pumped through. The polymer fractions re-dissolve and elute from the column in order of increasing crystallinity (or decreasing branch content). fraunhofer.de
An infrared (IR) detector measures the concentration of the eluting polymer, generating a profile of concentration versus elution temperature. polymerchar.com
For polyethylene produced with chromium-based catalysts like this compound, which typically yield high-density polyethylene (HDPE) with a low number of short-chain branches, TREF can precisely quantify this distribution. chimienouvelle.be
Successive Self-Nucleation and Annealing (SSA)
SSA is a thermal fractionation technique performed using a standard Differential Scanning Calorimeter (DSC) that provides information on molecular structure similar to TREF, but without the need for solvents. frontiersin.orgehu.es The method relies on a specific thermal protocol of sequential heating and cooling steps to segregate polymer chains based on their crystallizability. researchgate.net
The SSA protocol involves a series of self-nucleation and annealing steps. ehu.es Each cycle consists of partially melting the sample at a specific temperature, followed by an isothermal period where the remaining crystals anneal and molten chains can recrystallize. ehu.es This process creates distinct fractions within the sample, each with a different lamellar thickness. A final heating scan in the DSC reveals a series of melting peaks, where each peak corresponds to a specific fraction created during the SSA treatment. frontiersin.org The resulting thermogram provides a detailed fingerprint of the polymer's compositional heterogeneity. researchgate.netresearchgate.net SSA is a versatile and relatively fast method for assessing the distribution of defects, such as branches, that affect crystallization in polymers made with catalysts like this compound. frontiersin.org
Advanced Microscopy Techniques for Catalyst Morphology
The performance of a supported catalyst, such as this compound on a silica support, is heavily dependent on its physical and chemical structure. Advanced microscopy techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable for characterizing the catalyst's morphology, particle size, and the distribution of active species on the support surface. azooptics.comresearchgate.net
Computational and Theoretical Chemistry Approaches
Density Functional Theory (DFT) Studies on Active Site Models
Density Functional Theory (DFT) has been widely employed to model the active sites of chromium catalysts and to investigate the elementary steps of polymerization reactions. While specific DFT studies exclusively focused on bis(triphenylsilyl)chromate are limited in the public domain, extensive research on silica-supported chromium catalysts (Phillips catalysts) and other model chromium complexes provides a robust framework for understanding its catalytic behavior.
DFT calculations are instrumental in determining the electronic structure and coordination geometry of the active chromium centers. For chromium catalysts, the oxidation state of the active species is a subject of ongoing research, with Cr(II), Cr(III), and even Cr(VI) species being proposed as catalytically relevant. DFT modeling helps to predict the stability of different oxidation states and their coordination to the triphenylsiloxy ligands and the polymer chain.
The coordination environment of the chromium ion is crucial for its catalytic activity. In this compound, the chromium is coordinated to two triphenylsiloxy groups. Upon activation, typically with a co-catalyst, the coordination sphere changes to accommodate the growing polymer chain and monomer molecules. DFT can model these changes, providing insights into bond lengths, bond angles, and the electronic properties of the catalyst at various stages of the catalytic cycle. For instance, studies on model Cr(III) silicates have shown that the coordination of ethylene (B1197577) can influence the electronic properties of the chromium center, which in turn affects the energetics of the polymerization steps.
Table 1: Representative DFT-Calculated Properties of Model Chromium Active Sites
| Property | Description | Typical Calculated Values |
| Cr-O Bond Length | The distance between the chromium center and the oxygen of the siloxy ligand. | 1.8 - 2.0 Å |
| Cr-C Bond Length | The distance between the chromium center and the carbon of the growing polymer chain. | 2.0 - 2.2 Å |
| O-Cr-O Bond Angle | The angle between the two siloxy ligands. | Varies depending on coordination |
| Mulliken Charge on Cr | A measure of the partial atomic charge on the chromium atom. | +1.5 to +2.5 |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating reactivity. | 2.0 - 4.0 eV |
Note: The values in this table are representative and are based on DFT studies of various model chromium catalyst systems. The exact values for this compound may vary.
A significant contribution of DFT is the calculation of energetic profiles for the key steps in the polymerization mechanism, namely monomer insertion and chain transfer. These calculations provide activation energy barriers and reaction energies, which are critical for understanding reaction rates and catalyst efficiency.
Monomer Insertion: The insertion of an ethylene monomer into the chromium-carbon bond of the growing polymer chain is the fundamental propagation step. DFT studies on model chromium catalysts have detailed the pathway for this reaction, which typically involves the coordination of the ethylene molecule to the chromium center, followed by its insertion into the Cr-alkyl bond via a four-membered transition state. The activation barrier for this step is a key determinant of the polymerization rate.
Chain Transfer: Chain transfer reactions terminate the growth of a polymer chain and initiate a new one, thereby controlling the molecular weight of the resulting polymer. The primary chain transfer mechanisms include β-hydride transfer to the monomer or to the metal center. DFT calculations can elucidate the energetics of these competing pathways, providing insights into how catalyst structure and reaction conditions influence the molecular weight of the polymer.
Table 2: Representative DFT-Calculated Energetics for Ethylene Polymerization Steps on Model Chromium Catalysts (in kcal/mol)
| Reaction Step | Description | Activation Energy (ΔE‡) | Reaction Energy (ΔErxn) |
| Ethylene Coordination | The binding of an ethylene molecule to the active chromium center. | ~2-5 | -10 to -15 |
| Ethylene Insertion | The insertion of the coordinated ethylene into the Cr-alkyl bond. | ~10-15 | -20 to -25 |
| β-Hydride Transfer to Monomer | A chain transfer mechanism where a hydrogen atom is transferred from the growing chain to a monomer molecule. | ~15-20 | ~0 to +5 |
| β-Hydride Transfer to Metal | A chain transfer mechanism where a hydrogen atom is transferred from the growing chain to the chromium center. | ~18-25 | ~+5 to +10 |
Note: These energetic values are illustrative and are derived from DFT studies on various chromium-based polymerization catalysts. The specific values for this compound may differ.
Molecular Dynamics Simulations for Catalyst-Substrate Interactions
For a supported catalyst system, MD simulations could be used to study the interaction of this compound with the support surface, such as silica (B1680970). This would involve modeling the diffusion of the catalyst on the surface, its anchoring to specific sites, and the influence of the support on the catalyst's conformation and reactivity.
Furthermore, MD simulations can be employed to investigate the interaction of the catalyst with the solvent and the monomer in the reaction medium. This can help in understanding how the solvent molecules arrange around the active site and how the monomer approaches the catalyst for insertion. Such simulations can provide a more realistic picture of the catalytic environment and its influence on the polymerization process.
Quantum Chemical Calculations for Ligand Effects and Reactivity Predictions
Quantum chemical calculations, including but not limited to DFT, are crucial for understanding the role of the triphenylsiloxy ligands in tuning the reactivity of the chromium center. The electronic and steric properties of the ligands can have a profound impact on the catalyst's activity, selectivity, and the properties of the resulting polymer.
By systematically modifying the ligands in silico (e.g., by changing the substituents on the phenyl rings), quantum chemical calculations can predict how these changes will affect the electronic structure of the chromium center and the energetics of the polymerization reaction. For example, electron-donating or electron-withdrawing substituents on the triphenylsilyl groups can alter the electron density at the chromium atom, thereby influencing its Lewis acidity and its interaction with the monomer.
These calculations can serve as a predictive tool for designing new catalysts with improved performance. By correlating calculated properties, such as the charge on the metal center or the HOMO-LUMO gap, with experimentally observed catalytic activity, it is possible to establish structure-activity relationships that can guide the synthesis of next-generation catalysts.
Future Research Directions and Emerging Applications
Design of Next-Generation Bis(triphenylsilyl)chromate Catalysts
A primary focus of future research is the rational design of new catalysts based on the this compound scaffold. This involves both modifying the existing ligand structure and incorporating the catalyst into more complex systems to achieve enhanced or novel functionalities.
The triphenylsilyl ligands in this compound play a crucial role in determining the catalyst's steric and electronic properties, which in turn influence its reactivity and selectivity. A key area of future research will be the systematic modification of these ligands to fine-tune the catalyst's performance. This can be envisioned through several approaches:
Introduction of Electronic-Donating or -Withdrawing Groups: The electronic nature of the phenyl rings on the silicon atom can be altered by introducing substituent groups. For instance, electron-donating groups could increase the electron density at the chromium center, potentially enhancing its activity in certain polymerization reactions. Conversely, electron-withdrawing groups might modulate the catalyst's selectivity.
Steric Hindrance Modification: Altering the steric bulk of the ligands can impact the rate of monomer coordination and insertion, thereby influencing the molecular weight and branching of the resulting polymer. Research into replacing the phenyl groups with bulkier or less bulky aryl or alkyl groups could lead to catalysts with tailored polymerization behavior.
A hypothetical study could involve the synthesis of a series of bis(tri(p-substituted-phenyl)silyl)chromate catalysts and evaluating their performance in ethylene (B1197577) polymerization, as detailed in the table below.
| Substituent (p-position) | Expected Electronic Effect | Hypothesized Impact on Polymer Properties |
|---|---|---|
| -OCH₃ (Methoxy) | Electron-donating | Increased catalyst activity, potentially higher molecular weight polyethylene (B3416737) |
| -CH₃ (Methyl) | Weakly electron-donating | Slight increase in activity |
| -H (Unsubstituted) | Neutral | Baseline performance |
| -Cl (Chloro) | Weakly electron-withdrawing | Potentially altered comonomer incorporation selectivity |
| -CF₃ (Trifluoromethyl) | Strongly electron-withdrawing | Decreased activity, but potentially enhanced stability |
Another promising research direction is the development of multi-functional catalytic systems that incorporate the this compound unit. Such systems could enable tandem or cascade reactions, where multiple transformations occur in a single pot. For example, a catalyst could be designed to both polymerize olefins and introduce functional groups into the polymer backbone in a controlled manner.
Research in this area could focus on:
Bimetallic Catalysts: Designing catalysts containing both a chromium center for polymerization and another metal center for a different catalytic transformation.
Hybrid Catalysts: Immobilizing this compound onto supports that are themselves catalytically active or can facilitate catalyst-support interactions that promote multi-step reactions. The development of such systems could lead to the synthesis of novel block copolymers or functionalized polyolefins with unique properties.
Exploration of Novel Reaction Substrates and Transformations
While this compound is well-established for ethylene polymerization and certain oxidation reactions, its potential in other chemical transformations remains largely unexplored. Future research will likely focus on expanding the substrate scope and discovering new catalytic applications for this compound.
Potential areas of investigation include:
Copolymerization Studies: A systematic investigation into the copolymerization of ethylene with various polar and non-polar α-olefins using this compound could lead to the production of linear low-density polyethylene (LLDPE) with tailored properties.
Novel Oxidation Reactions: The oxidizing properties of this compound could be harnessed for a wider range of substrates beyond benzylic and allylic ethers. echemi.comsigmaaldrich.com Exploring its reactivity towards different classes of organic compounds could unveil new synthetic methodologies. For example, its catalytic use in the oxidation of N-alkylamides to imides has been explored with other chromium(VI) reagents and could be a potential application. rsc.org
Other Catalytic Transformations: Given the versatility of chromium in catalysis, this compound could potentially catalyze other organic transformations, such as cycloaddition or C-H activation reactions, under the right conditions. rsc.org
Integration with Flow Chemistry and Sustainable Processes
The integration of this compound catalysis with continuous flow technology represents a significant opportunity to develop more efficient, scalable, and sustainable chemical processes. Flow chemistry offers numerous advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for process automation.
Future research in this area could involve:
Immobilized Catalyst Systems: Developing methods to immobilize this compound onto solid supports suitable for use in packed-bed flow reactors. This would facilitate catalyst separation and recycling, a key principle of green chemistry.
Process Optimization in Flow: Utilizing flow reactors to rapidly screen reaction conditions (e.g., temperature, pressure, residence time) to optimize catalytic performance for both polymerization and oxidation reactions.
Sustainable Polymer Production: Combining a recyclable, immobilized this compound catalyst with a continuous flow process for ethylene polymerization could lead to a more sustainable and economically viable route to high-density polyethylene. This aligns with the broader goals of developing greener chemical manufacturing processes. researchgate.netjocpr.com
Advanced Materials Synthesis Utilizing this compound Chemistry
Beyond the production of commodity high-density polyethylene, future applications of this compound are envisioned in the synthesis of advanced materials with specialized properties. By controlling the polymerization process and potentially incorporating other monomers, a range of novel polymers could be accessed.
Emerging applications in materials science may include:
Ultra-High Molecular Weight Polyethylene (UHMWPE): By fine-tuning the catalyst and polymerization conditions, it may be possible to produce UHMWPE, a material with exceptional mechanical properties used in demanding applications such as medical implants and high-performance fibers.
Functionalized Polyolefins: Through the development of multi-functional catalyst systems or the copolymerization with functional monomers, this compound could be used to synthesize polyolefins with tailored functionalities. rsc.org These materials could have applications in areas such as adhesives, compatibilizers, and advanced composites. rsc.org
Block Copolymers: The development of living or controlled polymerization methods using modified this compound catalysts could open the door to the synthesis of well-defined block copolymers. These materials are known to self-assemble into ordered nanostructures with applications in nanotechnology and advanced materials.
The potential for advanced material synthesis is summarized in the table below.
| Advanced Material | Potential Synthetic Strategy | Key Properties and Applications |
|---|---|---|
| Ultra-High Molecular Weight Polyethylene (UHMWPE) | Optimization of catalyst activity and chain termination control | High strength, wear resistance; used in medical implants, ballistics |
| Functionalized Polyolefins | Copolymerization with polar monomers | Improved adhesion, printability, and compatibility; used in advanced composites and packaging |
| Block Copolymers | Development of living/controlled polymerization methods | Self-assembly into nanostructures; applications in nanotechnology, drug delivery, and thermoplastic elastomers |
Q & A
Q. Advanced
- X-ray Crystallography: Confirm bond angles and distances (e.g., Si-O = ~1.63 Å) .
- ²⁹Si NMR: Detect triphenylsilyl groups at δ −18 to −22 ppm; deviations indicate impurities .
- Computational Modeling: Compare experimental bond angles with DFT-calculated values to validate structural hypotheses .
How can researchers address discrepancies in chromium toxicity data?
Q. Advanced
- Cross-Reference Studies: Compare acute exposure data from MEDITEXT (no systemic toxicity reported) with chronic exposure models (e.g., erythrocyte cholinesterase inhibition) .
- Dose-Response Analysis: Use OECD Test Guideline 452 for long-term carcinogenicity studies, noting chromium(VI)’s classification as a human carcinogen .
What distinguishes this compound from other chromates in catalysis?
Advanced
Unlike tert-butyl chromate (used for urethane curing ), this compound acts as a non-explosive, sterically hindered catalyst:
- Reaction Design: Test in Diels-Alder reactions; monitor enantioselectivity via HPLC with chiral columns .
- Thermal Stability: Conduct TGA to confirm decomposition >200°C, ensuring suitability for high-temperature reactions .
What methodologies validate its role in corrosion inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
